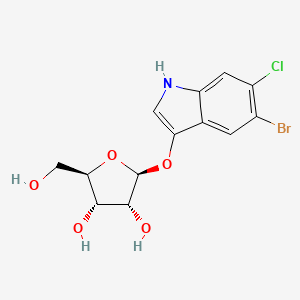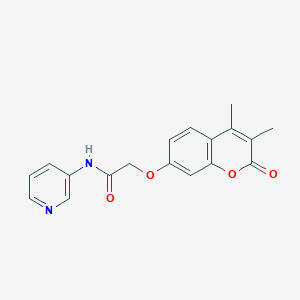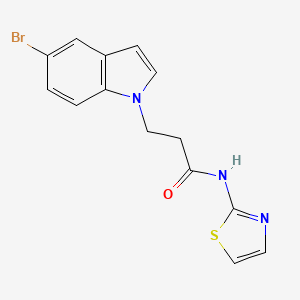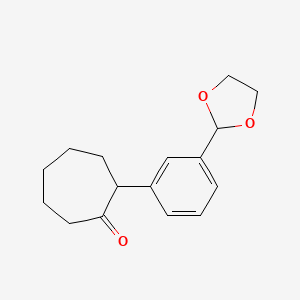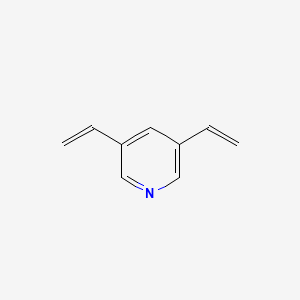
3,5-Diethenyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethenyl-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with ethenyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethenyl-pyridine typically involves the functionalization of pyridine derivatives. One common method is the cross-coupling reaction of 3,5-dibromopyridine with ethenylboronic acid using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3,5-Diethenyl-pyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.
Reduction: Formation of 3,5-diethenylpiperidine.
Substitution: Formation of 3,5-dihalopyridine derivatives.
科学的研究の応用
3,5-Diethenyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3,5-Diethenyl-pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
3,5-Dimethylpyridine: Similar structure but with methyl groups instead of ethenyl groups.
3,5-Diethylpyridine: Contains ethyl groups at the 3 and 5 positions.
3,5-Dibromopyridine: Features bromine atoms at the 3 and 5 positions.
Uniqueness: 3,5-Diethenyl-pyridine is unique due to the presence of ethenyl groups, which confer distinct reactivity and potential applications compared to its methyl, ethyl, or halogenated counterparts. The ethenyl groups enhance its ability to participate in polymerization reactions and form conjugated systems, making it valuable in materials science and organic electronics.
特性
CAS番号 |
36691-18-6 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
3,5-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-9(4-2)7-10-6-8/h3-7H,1-2H2 |
InChIキー |
SKXVLNBDHPLAIP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=CN=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


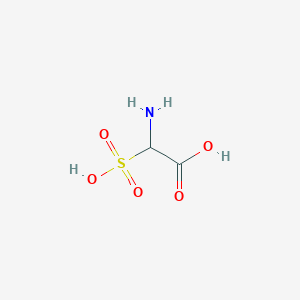
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)



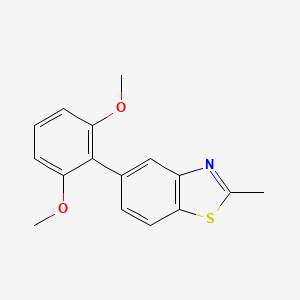



![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
